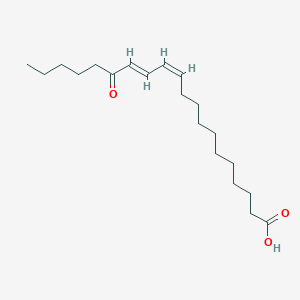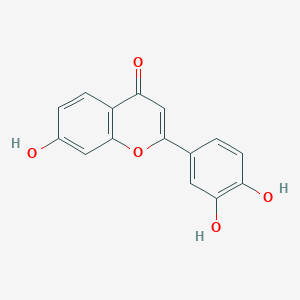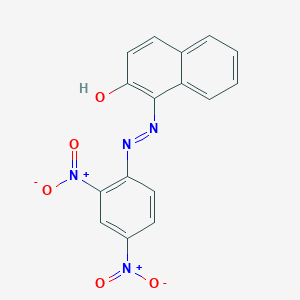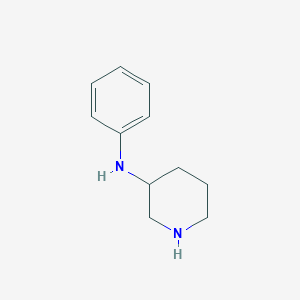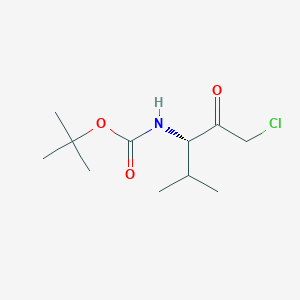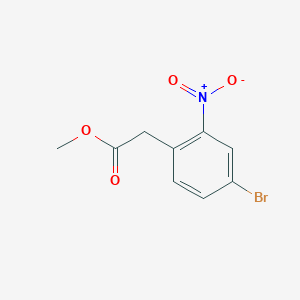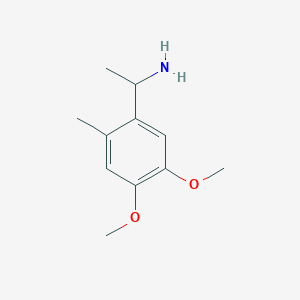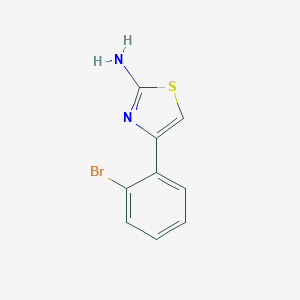
2,4-Dimethoxy-N,N-dimethylphenylisopropylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxy-N,N-dimethylphenylisopropylamine, commonly known as DMMDA, is a chemical compound belonging to the family of phenethylamines. It is a psychoactive substance that has been studied for its potential therapeutic applications. In
Wissenschaftliche Forschungsanwendungen
DMMDA has been studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and analgesic. It has also been studied for its potential use in treating Parkinson's disease and Alzheimer's disease. DMMDA has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects.
Wirkmechanismus
DMMDA acts as a serotonin and dopamine releaser, which means that it increases the release of these neurotransmitters in the brain. It also acts as a monoamine oxidase inhibitor (MAOI), which means that it inhibits the breakdown of these neurotransmitters. The combined effect of increased release and decreased breakdown of serotonin and dopamine may contribute to DMMDA's therapeutic effects.
Biochemical and Physiological Effects:
DMMDA has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to increase the levels of norepinephrine and acetylcholine in the brain, which may contribute to its analgesic effects. DMMDA has been shown to have a low toxicity profile and a high therapeutic index, which means that it has a wide therapeutic window and a low risk of side effects.
Vorteile Und Einschränkungen Für Laborexperimente
DMMDA has several advantages for lab experiments, including its high purity and low toxicity profile. However, it also has several limitations, including its limited availability and potential legal restrictions on its use.
Zukünftige Richtungen
There are several future directions for further research on DMMDA. These include studying its potential use in treating other neurological disorders, such as multiple sclerosis and epilepsy. Further research is also needed to determine the optimal dosage and administration of DMMDA for therapeutic use. Additionally, more research is needed to understand the long-term effects of DMMDA on the brain and body.
Synthesemethoden
DMMDA can be synthesized through various methods, including the reduction of 2,4-dimethoxyphenylacetone with lithium aluminum hydride or sodium borohydride, or the reductive amination of 2,4-dimethoxyphenylacetone with dimethylamine. The purity of the synthesized DMMDA can be determined through gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
Eigenschaften
CAS-Nummer |
102145-22-2 |
|---|---|
Molekularformel |
C13H21NO2 |
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
1-(2,4-dimethoxyphenyl)-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C13H21NO2/c1-10(14(2)3)8-11-6-7-12(15-4)9-13(11)16-5/h6-7,9-10H,8H2,1-5H3 |
InChI-Schlüssel |
ZJXZIOOUNIATPP-UHFFFAOYSA-N |
SMILES |
CC(CC1=C(C=C(C=C1)OC)OC)N(C)C |
Kanonische SMILES |
CC(CC1=C(C=C(C=C1)OC)OC)N(C)C |
Synonyme |
2,4-dimethoxy-N,N-dimethylphenylisopropylamine 2,4-DNNA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





